N-(2-ethoxyphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Description
This compound features a pyrazolo[4,3-d]pyrimidin core substituted with a 1-ethyl group, a 3-methyl group, and a 7-oxo moiety. The 5-position is linked via a sulfanyl group to an acetamide side chain, which is further substituted with a 2-ethoxyphenyl group. The 6-position carries a (4-fluorophenyl)methyl substituent.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O3S/c1-4-31-23-22(16(3)29-31)28-25(30(24(23)33)14-17-10-12-18(26)13-11-17)35-15-21(32)27-19-8-6-7-9-20(19)34-5-2/h6-13H,4-5,14-15H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWENOIQTLDZCDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC=C4OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may include:
Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the ethoxyphenyl group: This step might involve nucleophilic substitution reactions.
Attachment of the fluorobenzyl group: This can be done using alkylation reactions.
Thioacetamide linkage formation:
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, solvents, and temperature control.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Anticancer Applications
Research indicates that pyrazolo[4,3-d]pyrimidine derivatives exhibit promising anticancer properties. For example:
- Mechanism of Action : These compounds can induce apoptosis in cancer cells and inhibit key kinases involved in cancer progression, such as Aurora-A kinase and CDK2. Studies have demonstrated that related compounds have shown significant inhibitory activity against various cancer cell lines, including lung cancer cells (A549) with an IC50 value as low as 2.24 µM compared to standard chemotherapeutics like doxorubicin.
Anti-inflammatory Applications
The compound also shows potential in anti-inflammatory research:
- Inhibition of COX Enzymes : Studies have reported that derivatives of this compound can effectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory responses. Some derivatives have demonstrated IC50 values as low as 0.04 µM, indicating strong anti-inflammatory activity comparable to established drugs like celecoxib .
Structure-Activity Relationship (SAR)
The efficacy of N-(2-ethoxyphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide can be attributed to several structural features:
- Sulfanyl Group : Enhances interaction with biological targets.
- Acetamide Functional Group : Increases solubility and bioavailability.
- Substituted Aromatic Rings : Improves membrane permeability and binding affinity.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis through activation of the intrinsic apoptotic pathway and inhibited cell proliferation significantly at low concentrations.
Study 2: Inhibition of Inflammatory Mediators
Another research effort focused on the anti-inflammatory properties of similar pyrazolo[4,3-d]pyrimidine derivatives. The study demonstrated that these compounds reduced the production of prostaglandin E2 (PGE2), a key mediator in inflammation, thereby highlighting their potential as therapeutic agents for inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate access.
Receptor modulation: Acting as an agonist or antagonist at receptor sites.
Pathway interference: Disrupting specific biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[4,3-d]pyrimidin Derivatives
Compound A: 2-{[1-Ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
- Structural Differences :
- 6-Substituent : 2-methoxybenzyl vs. 4-fluorophenylmethyl.
- Acetamide Group : 2-fluorophenyl vs. 2-ethoxyphenyl.
- Implications :
- The 2-methoxybenzyl group may enhance lipophilicity compared to the 4-fluorophenylmethyl group.
- The 2-fluorophenyl acetamide could alter hydrogen-bonding interactions in biological targets compared to the ethoxy group.
Compound B: N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Core Structure : 1,2,4-triazole vs. pyrazolo-pyrimidine.
- Substituents : Bromo/difluoro-phenyl acetamide and chlorophenyl-triazole.
- Implications :
- Triazole cores often exhibit metabolic stability but may reduce π-π stacking compared to pyrazolo-pyrimidines.
Structural Similarity Metrics and Bioactivity Correlation
Tanimoto Coefficient Analysis
- Threshold : Compounds with Tanimoto scores ≥0.8 (based on MACCS or Morgan fingerprints) are considered structurally similar .
- Target Compound vs. Analogs :
- Compound A : Likely high similarity (>0.7) due to shared pyrazolo-pyrimidin core and sulfanyl-acetamide linkage.
- Compound C : Lower similarity (<0.6) due to differing core structure.
Bioactivity Clustering
- Compounds with similar Murcko scaffolds and bioactivity profiles often share target interactions . Example: Pyrazolo-pyrimidin derivatives (Target and Compound A) may inhibit kinases, whereas thieno-pyrimidins (Compound C) might target enzymes like DHFR.
Data Tables
Table 1: Structural Comparison of Key Analogs
Biological Activity
N-(2-ethoxyphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex compound belonging to the class of pyrazolo[4,3-d]pyrimidines, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₂₃H₂₅F₄N₅O₃S₂. The compound features a pyrazolopyrimidine core with various substituents that may influence its biological properties.
Anticancer Activity
Recent studies have indicated that pyrazolo[4,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. A study identified a novel anticancer compound through screening a drug library on multicellular spheroids, highlighting the potential of pyrazolo derivatives in cancer therapy .
Antimicrobial and Antioxidant Properties
Pyrazole derivatives have also been recognized for their antimicrobial and antioxidant activities. Research has demonstrated that certain thienopyrazole compounds can act as effective antioxidants against oxidative stress in biological systems . The ability to mitigate oxidative damage is crucial for protecting cells from various diseases.
The mechanism of action for this compound likely involves modulation of enzyme activity related to cancer progression and inflammation. Pyrazole compounds are known to inhibit specific kinases and phosphodiesterases, which are pivotal in various signaling pathways .
Erythrocyte Protection Studies
In a study assessing the protective effects of thieno[2,3-c]pyrazole compounds against toxicity in erythrocytes of Clarias gariepinus, significant reductions in altered erythrocyte percentages were observed when treated with these compounds compared to control groups exposed to toxic agents . This suggests potential applications in protecting against oxidative stress-related damage.
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| Toxic Control | 40.3 ± 4.87 |
| Thieno Compound A | 12 ± 1.03 |
| Thieno Compound B | 0.6 ± 0.16 |
Cytotoxicity Assays
Cytotoxicity assays have demonstrated that certain derivatives exhibit low LC50 values against various cancer cell lines, indicating potent anticancer activity . The structure–activity relationship (SAR) analysis further elucidates how modifications in the chemical structure can enhance biological efficacy.
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can reaction yields be optimized?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[4,3-d]pyrimidin-7-one core, followed by sulfanylation and acetamide coupling. Key steps include:
- Core Formation : Cyclization of substituted pyrazole intermediates under reflux conditions (e.g., ethanol or acetonitrile at 80–100°C) .
- Sulfanylation : Thiol group introduction via nucleophilic substitution, requiring inert atmospheres (N₂/Ar) and catalysts like K₂CO₃ .
- Acetamide Coupling : Amide bond formation using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in dichloromethane or DMF .
Yield Optimization : - Use column chromatography (silica gel, hexane/ethyl acetate gradients) for purification .
- Adjust reaction stoichiometry (1.2–1.5 equivalents of thiolating agents) to minimize side products .
- Monitor reaction progress via TLC or HPLC-MS to terminate reactions at optimal conversion points .
Basic: How can spectroscopic methods (NMR, MS) confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- Mass Spectrometry (HRMS) :
Advanced: How do reaction mechanisms differ for sulfanyl group introduction in pyrazolo[4,3-d]pyrimidine derivatives?
Methodological Answer:
Sulfanylation proceeds via two pathways depending on substituents:
Nucleophilic Aromatic Substitution : Electron-deficient pyrimidine rings allow direct thiol attack at C-5, facilitated by electron-withdrawing groups (e.g., 7-oxo) and base catalysis (K₂CO₃) .
Radical-Mediated Pathways : In sterically hindered systems, photo- or thermally initiated thiyl radicals (e.g., from thiols + AIBN) may form C-S bonds .
Validation :
- Isotope labeling (³⁵S) tracks sulfur incorporation .
- Computational DFT studies (e.g., Gaussian) model transition states and regioselectivity .
Advanced: How can contradictory biological activity data for structural analogs be resolved?
Methodological Answer:
Contradictions often arise from assay variability or subtle structural differences. Resolve via:
Orthogonal Assays : Compare results across enzymatic (e.g., kinase inhibition), cellular (e.g., cytotoxicity), and biophysical (SPR) assays .
Structural Analogs : Test derivatives with controlled modifications (e.g., replacing 4-fluorobenzyl with 4-chlorobenzyl) to isolate pharmacophore contributions .
Molecular Dynamics : Simulate ligand-target binding to identify critical interactions (e.g., hydrogen bonding with pyrimidine carbonyl) .
Advanced: What computational tools are recommended for predicting solubility and formulation stability?
Methodological Answer:
- Solubility Prediction : Use COSMO-RS (via COSMOtherm) to compute solvation free energy in polar (water) and nonpolar (DMSO) solvents .
- Stability Analysis :
Advanced: How can reaction conditions be designed to minimize epimerization during synthesis?
Methodological Answer:
Epimerization risks arise in chiral centers (e.g., 1-ethyl substituent). Mitigate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
